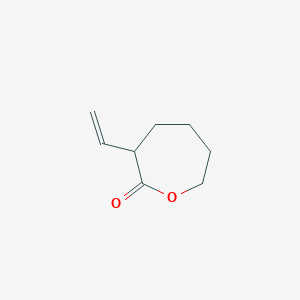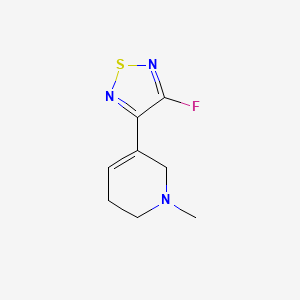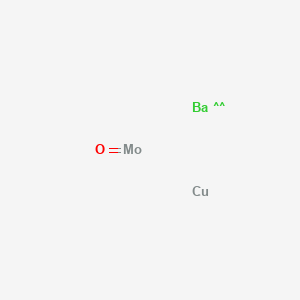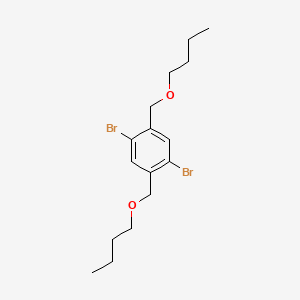
3-Ethenyloxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyloxepan-2-one is a chemical compound with the molecular formula C8H12O2 It is a seven-membered lactone with an ethenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethenyloxepan-2-one can be synthesized through several methods. One common approach involves the Bayer-Villiger oxidation of cyclic ketones using peracids such as performic acid or meta-chloroperbenzoic acid. The reaction typically occurs in a solvent like methylene chloride at low temperatures (around -70°C) to yield the desired lactone .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Peracids like performic acid or meta-chloroperbenzoic acid.
Reduction: Diisobutylaluminium hydride (DIBAL-H) in methylene chloride at low temperatures.
Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted lactones or open-chain derivatives.
Scientific Research Applications
3-Ethenyloxepan-2-one has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethenyloxepan-2-one depends on its application. In polymerization reactions, the compound undergoes ring-opening polymerization to form long-chain polymers. The presence of the ethenyl group can influence the reactivity and properties of the resulting polymer. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research.
Comparison with Similar Compounds
3-Ethenyloxepan-2-one can be compared with other lactones such as:
ε-Caprolactone: A six-membered lactone used in the production of polycaprolactone, a biodegradable polymer.
γ-Butyrolactone: A five-membered lactone with applications in the synthesis of pharmaceuticals and as a solvent.
δ-Valerolactone: A six-membered lactone used in the production of polyesters.
The uniqueness of this compound lies in its seven-membered ring structure and the presence of the ethenyl group, which can impart distinct properties to its derivatives and polymers.
Properties
CAS No. |
144162-04-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-ethenyloxepan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-7-5-3-4-6-10-8(7)9/h2,7H,1,3-6H2 |
InChI Key |
KSLINXQJWRKPET-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)






![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)
